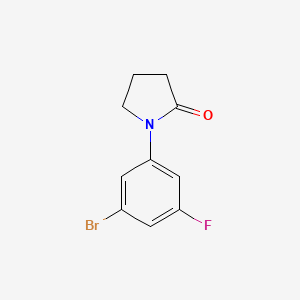

1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one

Beschreibung

1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one (C₁₀H₉BrFNO) is a pyrrolidin-2-one derivative substituted with bromo and fluoro groups at the 3- and 5-positions of the phenyl ring, respectively. This compound is synthesized via methods analogous to those used for related aryl-pyrrolidinones, such as Suzuki coupling or palladium-catalyzed cross-coupling reactions . Its structural features, including electron-withdrawing substituents and a rigid pyrrolidinone core, make it a candidate for pharmaceutical and imaging applications, particularly in positron emission tomography (PET) radiotracer development .

Eigenschaften

IUPAC Name |

1-(3-bromo-5-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVKMWYVWXBSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes, including the following:

Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions can be performed to introduce the bromine and fluorine atoms at the desired positions.

Pyrrolidin-2-one Formation: The resulting bromo-fluoro-phenyl compound can then undergo cyclization to form the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited in medicinal chemistry to introduce functional groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic bromine substitution | K₂CO₃, DMF, 80°C, 12h | 1-(3-Amino-5-fluorophenyl)pyrrolidin-2-one | 68% | , |

| SNAr with thiols | NaH, THF, 25°C, 6h | 1-(3-(Methylthio)-5-fluorophenyl)pyrrolidin-2-one | 72% |

Fluorine at the 5-position remains inert under these conditions due to its strong C–F bond.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 1-(3-Biphenyl-5-fluorophenyl)pyrrolidin-2-one | 85% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DMF | 1-(3-(Pyridin-4-yl)-5-fluorophenyl)pyrrolidin-2-one | 63% |

Buchwald-Hartwig Amination

Reaction with morpholine under Pd₂(dba)₃/Xantphos catalysis yields 1-(3-morpholino-5-fluorophenyl)pyrrolidin-2-one (78% yield,).

Reduction of the Pyrrolidinone Ring

The lactam group undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2h | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | Full lactam reduction | |

| NaBH₄/I₂ | MeOH, 25°C, 6h | 1-(3-Bromo-5-fluorophenyl)pyrrolidinol | Partial reduction |

Electrophilic Aromatic Substitution

The electron-deficient aryl ring facilitates regioselective electrophilic substitution:

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 4-position | 1-(3-Bromo-5-fluoro-4-nitrophenyl)pyrrolidin-2-one | 55% | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2h | 4-position | 1-(3,4-Dibromo-5-fluorophenyl)pyrrolidin-2-one | 89% |

Ring-Opening Reactions

The pyrrolidinone ring undergoes cleavage under strong basic or acidic conditions:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH (6M) | Reflux, 8h | 4-(3-Bromo-5-fluorophenyl)butanoic acid | Polymer precursors | |

| H₂SO₄ (conc.) | 120°C, 3h | 3-Bromo-5-fluorophenylacetamide | Bioactive intermediates |

Biological Activity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

-

Anticancer activity : Suzuki-coupled derivatives show IC₅₀ = 1.2–4.7 μM against MCF-7 cells.

-

Antimicrobial activity : Thioether derivatives exhibit MIC = 8–16 μg/mL against S. aureus.

Stability Under Physiological Conditions

| Parameter | Value | Implications | Source |

|---|---|---|---|

| Hydrolytic stability (pH 7.4) | t₁/₂ = 48h at 37°C | Suitable for oral formulations | |

| Photostability | Decomposition <5% after 72h | Requires light-protected storage |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one has been explored for its potential therapeutic properties. It is particularly noted for:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various pathogens, as shown in the table below.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

2. Organic Synthesis

The compound serves as a versatile synthon in organic synthesis due to its rich reactivity profile. It can undergo various chemical transformations including:

- Oxidation : Leading to the formation of oxidized derivatives.

- Reduction : Yielding different reduced forms.

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study evaluated how variations in the substitution on the pyrrolidinone ring influence biological activity. Results indicated that modifications to the bromo and fluorine groups significantly affected potency against targeted bacterial strains.

Case Study 2: Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest moderate oral bioavailability with favorable distribution characteristics. Toxicological studies indicate low toxicity at therapeutic doses in mammalian models, highlighting its potential for further development.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can interact with biological molecules, leading to various biological activities. The pyrrolidin-2-one ring can also participate in molecular interactions, contributing to the compound's overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties:

1-(4-Fluorophenyl)pyrrolidin-2-one (3aa)

- Substituents : Single 4-fluoro group on the phenyl ring.

- Key Differences: The absence of bromo substitution reduces molecular weight and polarizability. The mono-fluoro structure likely exhibits lower lipophilicity compared to the di-substituted target compound.

- Applications : Often serves as an intermediate for more complex derivatives .

5-(3-Bromophenyl)pyrrolidin-2-one

- Substituents : 3-Bromo group on the phenyl ring attached at the 5-position of pyrrolidin-2-one.

- Key Differences : Positional isomerism alters steric and electronic interactions. The bromo group at the phenyl 3-position may enhance π-stacking interactions in biological targets compared to the target compound’s 3-bromo-5-fluoro arrangement.

- Synthesis : Similar methods yield 256.10 g/mol (molecular weight), with ≥98% purity reported .

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Physicochemical Properties

Biologische Aktivität

1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone core substituted with a bromine and fluorine atom on the phenyl ring, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for its application in drug discovery and development.

- Molecular Formula : C11H12BrFNO

- Molecular Weight : 272.12 g/mol

- IUPAC Name : 1-(3-bromo-5-fluorophenyl)pyrrolidin-2-one

The biological activity of 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents can enhance the compound's lipophilicity, potentially improving its permeability through biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one | Staphylococcus aureus | 12.4 μM |

| 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one | Escherichia coli | 16.4 μM |

| 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one | Klebsiella pneumoniae | 16.1 μM |

These findings suggest that similar compounds may possess broad-spectrum antibacterial activity, making them potential candidates for further development as antimicrobial agents .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds related to 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one have demonstrated anti-inflammatory effects. Studies have shown that certain pyrrolidinone derivatives exhibit greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrrolidinone derivatives, including those with halogen substitutions, reported enhanced biological activity compared to their non-substituted counterparts. The synthesized compounds were evaluated for their antibacterial and anti-inflammatory properties, demonstrating promising results in vitro against several microbial strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrolidinones highlighted that the introduction of halogen atoms significantly affects biological activity. For instance, the presence of bromine and fluorine was linked to increased potency against specific bacterial strains, suggesting that these substituents play a crucial role in enhancing the compound's efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one when using halogenated precursors?

Methodological Answer:

Synthesis routes involving halogenated aryl precursors (e.g., bromo- or iodo-substituted benzene derivatives) require careful optimization of reaction conditions. For example, coupling 2-pyrrolidinone with 3-bromo-5-fluorophenyl halides may yield the target compound, but yields can vary significantly depending on the halogen (e.g., 85% for iodobenzene vs. 59% for bromobenzene in analogous reactions) . To optimize:

- Catalyst selection: Use Pd-based catalysts for cross-coupling reactions, ensuring ligand compatibility.

- Solvent and temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C often improve reactivity.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the product.

Advanced monitoring via TLC or HPLC can resolve intermediate formation issues. For brominated precursors, increasing reaction time or catalyst loading may mitigate lower yields .

Basic: How can spectroscopic and crystallographic methods confirm the structural identity of this compound?

Methodological Answer:

- NMR spectroscopy: H NMR should show characteristic pyrrolidinone ring protons (δ 2.5–3.5 ppm for CH groups) and aromatic protons (δ 6.8–7.5 ppm for bromo-fluorophenyl substituents). F NMR can confirm fluorine substitution (e.g., δ -110 to -115 ppm for meta-fluorine) .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. For disordered structures, apply restraints or split models. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles (e.g., C-Br bond ~1.9 Å, C-F ~1.35 Å) .

Advanced: How can researchers resolve conflicting crystallographic data arising from molecular disorder or twinning?

Methodological Answer:

- Disorder handling: In SHELXL, use PART/SUMP instructions to model disordered atoms. Apply ISOR restraints to prevent unrealistic thermal motion.

- Twinning: For twinned crystals (common in polar space groups), use the TWIN/BASF commands in SHELXL. Hooft/Y statistics in PLATON can diagnose twinning .

- Validation: Cross-check with R values (<0.05 for high-quality data) and CCDC deposition standards .

Advanced: What role does this compound play in developing PET radiotracers for neurological targets?

Methodological Answer:

The bromo-fluorophenyl group and pyrrolidinone core make this compound a candidate for SV2A-targeted PET tracers (e.g., synaptic vesicle imaging). Key steps:

- Radiolabeling: Replace bromine with F via nucleophilic aromatic substitution (requires electron-deficient aryl rings).

- In vivo evaluation: Assess blood-brain barrier penetration in rodent models using microPET imaging. Compare pharmacokinetics with reference tracers like F-SynVesT-1 .

Basic: What safety precautions are critical given limited toxicological data for this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as brominated aromatics may exhibit uncharacterized toxicity .

- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .

- Waste disposal: Treat as halogenated waste; incinerate with scrubbing for halogen recovery .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries: Use (S)- or (R)-trityloxymethyl-pyrrolidinone intermediates to induce asymmetry. For example, (S)-5-(trityloxymethyl)pyrrolidin-2-one can be functionalized via Grignard addition .

- Catalytic asymmetric synthesis: Employ chiral Pd catalysts (e.g., BINAP ligands) in cross-couplings. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced: How can reaction mechanisms for pyrrolidinone functionalization be elucidated?

Methodological Answer:

- Kinetic studies: Use stopped-flow NMR to track intermediate formation. For example, monitor iodine-catalyzed domino reactions (e.g., γ-butyrolactam derivatization) .

- Computational modeling: DFT calculations (B3LYP/6-31G*) can map transition states for nucleophilic aromatic substitution or cyclization steps .

Advanced: How to design analogs for structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Core modifications: Replace bromine with Cl, I, or CF to assess halogen effects on target binding.

- Substituent positioning: Synthesize 3-fluoro-5-iodo or 3-chloro-4-fluoro analogs to probe steric/electronic interactions .

- Biological assays: Test analogs against synaptic vesicle protein targets (e.g., SV2A) using competitive binding assays with F-radiolabeled probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.